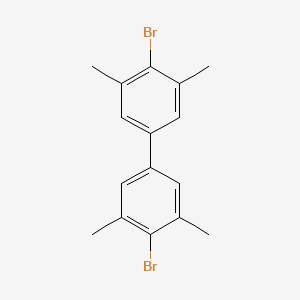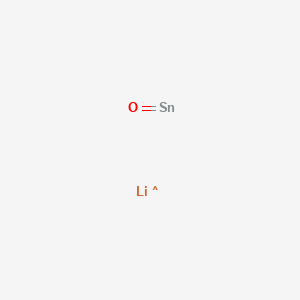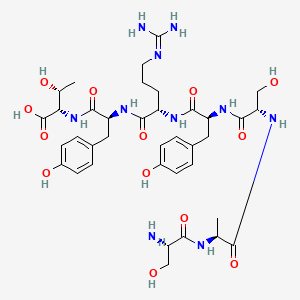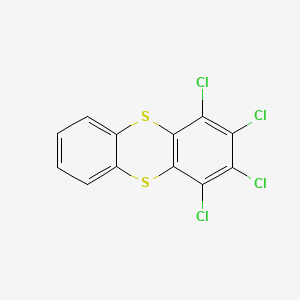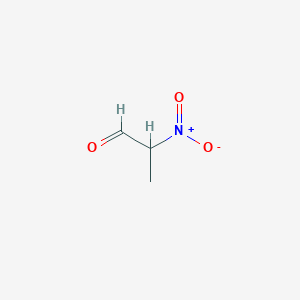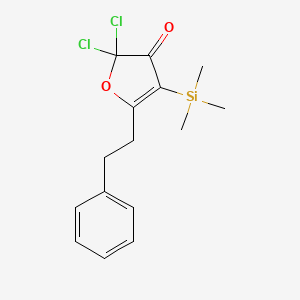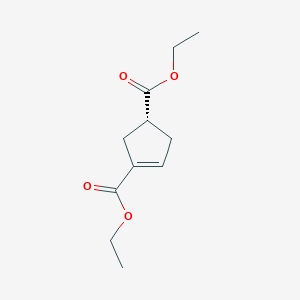
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is an organic compound with a unique structure that includes a cyclopentene ring substituted with two ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a conjugated diene reacts with an alkene (dienophile) to form a cyclohexene ring, which can then be further functionalized to introduce the ester groups . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of catalysts and under elevated temperatures to improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl ether: A simple ether with similar ester groups but lacks the cyclopentene ring.
Diethyl carbonate: Another ester compound with different structural features and applications
Uniqueness
Diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate is unique due to its cyclopentene ring structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Propriétés
| 189078-69-1 | |
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
diethyl (1R)-cyclopent-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h5,9H,3-4,6-7H2,1-2H3/t9-/m1/s1 |
Clé InChI |
WNVXZAQVCGCLKN-SECBINFHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC=C(C1)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1CC=C(C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)
